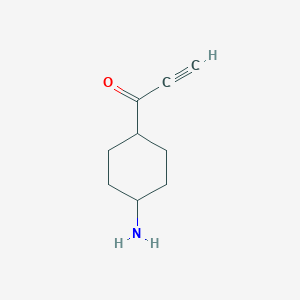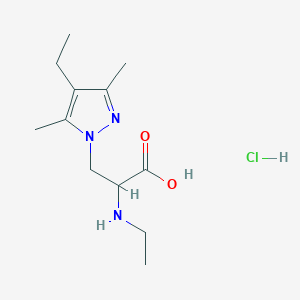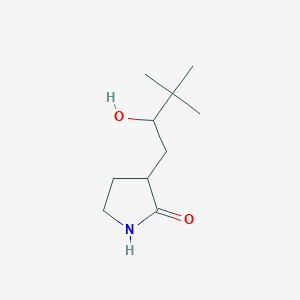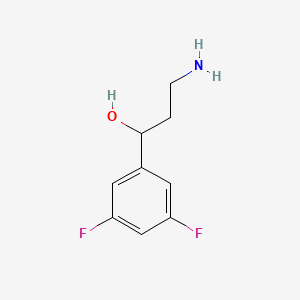![molecular formula C12H14N2O B13160006 6-(2-Azabicyclo[2.2.1]heptan-2-YL)pyridine-3-carbaldehyde](/img/structure/B13160006.png)
6-(2-Azabicyclo[2.2.1]heptan-2-YL)pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Azabicyclo[2.2.1]heptan-2-YL)pyridine-3-carbaldehyde is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a pyridine ring attached to a 2-azabicyclo[2.2.1]heptane moiety, which includes a nitrogen atom in the bicyclic system. The molecular formula of this compound is C12H14N2O, and it has a molecular weight of 202.25 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Azabicyclo[2.2.1]heptan-2-YL)pyridine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the palladium-catalyzed 1,2-aminoacyloxylation method mentioned above can be adapted for large-scale synthesis, given its efficiency and broad substrate compatibility .
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Azabicyclo[2.2.1]heptan-2-YL)pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom in the bicyclic system.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Electrophiles: For substitution reactions, various electrophilic reagents can be used.
Major Products Formed
The major products formed from these reactions include:
Oxides: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted derivatives: From substitution reactions.
Aplicaciones Científicas De Investigación
6-(2-Azabicyclo[2.2.1]heptan-2-YL)pyridine-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(2-Azabicyclo[2.2.1]heptan-2-YL)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic system plays a crucial role in its reactivity and binding properties. The compound can interact with various enzymes and receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
7-Oxabicyclo[2.2.1]heptane: A structurally similar compound with different functional groups and reactivity.
Uniqueness
6-(2-Azabicyclo[2.2.1]heptan-2-YL)pyridine-3-carbaldehyde is unique due to its combination of a pyridine ring and a 2-azabicyclo[2.2.1]heptane moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C12H14N2O |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
6-(2-azabicyclo[2.2.1]heptan-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H14N2O/c15-8-10-2-4-12(13-6-10)14-7-9-1-3-11(14)5-9/h2,4,6,8-9,11H,1,3,5,7H2 |
Clave InChI |
LEACCUUGZKPRNQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CN2C3=NC=C(C=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13159946.png)
![2-[(2-Ethylphenyl)methyl]oxirane](/img/structure/B13159959.png)

![N-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine](/img/structure/B13159972.png)


![(2S)-2-[(4-bromobenzoyl)amino]propanoic acid](/img/structure/B13160011.png)
![1-Methyl-5-pyrrolidin-2-yl-1H-[1,2,4]triazole](/img/structure/B13160014.png)

![1-Azabicyclo[3.2.1]octan-5-amine](/img/structure/B13160022.png)
